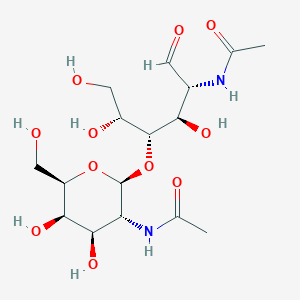
(S)-4-aminodihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-aminodihydrofuran-2(3H)-one is a chiral compound with significant potential in various scientific fields. It is a derivative of dihydrofuran, characterized by the presence of an amino group and a lactone ring. The compound’s unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminodihydrofuran-2(3H)-one typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization to form the lactone ring. One common method includes the reduction of 4-nitrodihydrofuran-2(3H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also minimizes the risk of side reactions and allows for the efficient handling of hazardous reagents.
化学反应分析
Types of Reactions
(S)-4-aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, diols, and substituted amino compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
(S)-4-aminodihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of (S)-4-aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the lactone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound’s ability to inhibit enzyme activity or modulate receptor function makes it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
®-4-aminodihydrofuran-2(3H)-one: The enantiomer of (S)-4-aminodihydrofuran-2(3H)-one, with similar chemical properties but different biological activity.
4-aminotetrahydrofuran-2(3H)-one: A structurally similar compound with an additional hydrogen atom, leading to different reactivity and applications.
4-aminodihydropyran-2(3H)-one: A related compound with a six-membered ring, exhibiting different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a lactone ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to interact with various molecular targets also sets it apart from similar compounds, making it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
(4S)-4-aminooxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)






![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-](/img/structure/B139190.png)

